molecular formula C26H19N7O2 B3017678 N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-naphthamide CAS No. 1019097-46-1

N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-naphthamide

Cat. No. B3017678
CAS RN: 1019097-46-1
M. Wt: 461.485
InChI Key: XBIZNIICMOSYHJ-UHFFFAOYSA-N
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Description

The compound “N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-naphthamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring .


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of appropriate amines with other organic compounds in the presence of a catalyst . The exact synthesis process for this specific compound is not available in the retrieved resources.


Molecular Structure Analysis

The molecular structure of similar compounds is characterized by an intramolecular N-H⋯O interaction that generates an S(6) ring, which stabilizes the enamine-keto form of the compound . The pyrazole ring and the S(6) ring are essentially coplanar .

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidin possess significant anti-inflammatory and analgesic properties. For instance, a study by Auzzi et al. (1983) on 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones, a class closely related to the compound , highlighted their nonsteroidal anti-inflammatory drugs (NSAIDs) properties devoid of ulcerogenic activity, suggesting a better therapeutic index than phenylbutazone and indomethacin, used as reference drugs (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).

Anticancer Activities

Another crucial area of application for N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-naphthamide derivatives is in the field of oncology. A study by Rahmouni et al. (2016) on novel pyrazolopyrimidines derivatives demonstrated significant anticancer and anti-5-lipoxygenase agents, indicating potential for the development of new anticancer therapies (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Antimicrobial Activities

Moreover, the derivatives of this compound have been explored for their antimicrobial activities. El-sayed et al. (2017) synthesized 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and found that some compounds exhibited moderate to outstanding antimicrobial activity against a range of bacteria and fungi, suggesting their potential as lead compounds for antimicrobial drug development (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).

Mechanism of Action

Target of Action

The compound, also known as N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]naphthalene-2-carboxamide, is a pyrazoline derivative . Pyrazoline derivatives have been shown to have a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . They have been found to interact with various targets, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

The compound’s interaction with its targets results in the inhibition of AChE and BChE . This inhibition can lead to an increase in acetylcholine levels in the synaptic cleft, affecting nerve impulse transmission . Molecular modeling studies have suggested that pyrazoline compounds and other chalcone derivatives might act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders .

Biochemical Pathways

The compound’s action on AChE and BChE affects the cholinergic pathway . This pathway is involved in many physiological processes, including muscle contraction, learning, memory, and arousal. By inhibiting AChE and BChE, the compound can potentially influence these processes .

Result of Action

The inhibition of AChE and BChE by the compound can lead to an increase in acetylcholine levels in the synaptic cleft, affecting nerve impulse transmission . This can result in various physiological effects, depending on the specific tissues and organs involved. For example, it might lead to changes in muscle contraction, learning, memory, and arousal .

properties

IUPAC Name

N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N7O2/c1-16-13-22(28-24(34)19-12-11-17-7-5-6-8-18(17)14-19)33(31-16)26-29-23-21(25(35)30-26)15-27-32(23)20-9-3-2-4-10-20/h2-15H,1H3,(H,28,34)(H,29,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIZNIICMOSYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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